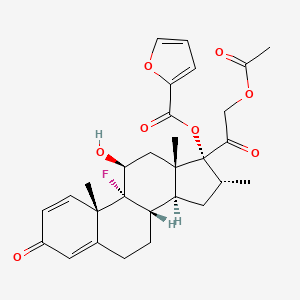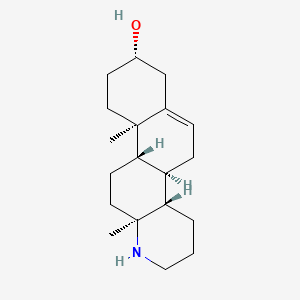
17a-Aza-D-homoandrost-5-en-3beta-ol
Übersicht
Beschreibung
“17a-Aza-D-homoandrost-5-en-3beta-ol” is an organic heterobicyclic compound . It is also classified as an organonitrogen heterocyclic compound . The molecular formula of this compound is C19H31NO .
Molecular Structure Analysis
The molecular structure of “17a-Aza-D-homoandrost-5-en-3beta-ol” can be represented by the InChI string:InChI=1S/C19H31NO/c1- 18- 9- 7- 14 (21) 12- 13 (18) 5- 6- 15- 16 (18) 8- 10- 19 (2) 17 (15) 4- 3- 11- 20- 19/h5,14- 17,20- 21H,3- 4,6- 12H2,1- 2H3/t14- ,15+,16- ,17- ,18- ,19- /m0/s1 . The SMILES representation is C [C@]12CC [C@H]3 [C@@H] (CC=C4C [C@@H] (O)CC [C@]34C) [C@@H]1CCCN2 . Physical And Chemical Properties Analysis
The average mass of “17a-Aza-D-homoandrost-5-en-3beta-ol” is 289.45550 and the monoisotopic mass is 289.24056 .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation in Steroids :
- Shoppee and Killick (1970) explored the synthesis of 17-oxo-17a-aza-D-homo-compounds, which are derived from 17-Hydroxyimino-5α-androstane and 3β-acetoxy-17-hydroxyiminoandrost-5-ene. These compounds are formed through Beckmann rearrangement, demonstrating the chemical transformation capabilities of related steroid compounds (Shoppee & Killick, 1970).
Microbiological Transformations :
- Crabb, Dawson, and Williams (1982) studied the microbiological transformations of 17a-aza- and 17-aza-D-homoandrost-5-ene derivatives using the fungus Cunninghamella elegans. This research highlights the biochemical modifications these compounds undergo, emphasizing their potential for pharmaceutical applications (Crabb, Dawson, & Williams, 1982).
Pharmacological Properties and Neuromuscular-Blocking Agent :
- Singh and Paul (1974) discussed the neuromuscular-blocking properties of 17a-methyl-3β-pyrrolidino-17a-aza-D-homoandrost-5-ene dimethiodide (chandonium iodide), a derivative of 17a-Aza-D-homoandrost-5-en-3beta-ol. This research indicates its potential use as a non-depolarizing neuromuscular-blocking agent (Singh & Paul, 1974).
Antiproliferative and Antiandrogenic Activities :
- Dhingra et al. (2010) synthesized 17-oxo-17a-aza-d-homo-5-androsten-3beta-yl esters and evaluated their antiproliferative activity, acute toxicity, and effect on serum androgen level. Some compounds showed better cytotoxicity and antiandrogenic activity than reference controls, suggesting potential therapeutic applications in cancer treatment (Dhingra et al., 2010).
Potential Inhibitors of Human Cytochrome P45017alpha :
- Jarman, Barrie, and Llera (1998) discussed the synthesis and evaluation of steroidal inhibitors like 17a-Aza-D-homoandrost-5-en-3beta-ol analogues for inhibiting human cytochrome P45017alpha. These findings contribute to understanding the therapeutic potential of such compounds in modulating hormone levels (Jarman, Barrie, & Llera, 1998).
Antimicrobial and 5α-Reductase Inhibitory Activities :
- Malhotra, Sharma, Rawal, Heer, and Bhardwaj (2013) reported the synthesis of 3β-substituted amides of 17a-aza-D-homo-4-androsten-17-one and tested their 5α-reductase inhibitory and antimicrobial activities. Some analogues exhibited moderate to potent activity, indicating potential applications in treating microbial infections and conditions influenced by 5α-reductase (Malhotra et al., 2013).
Eigenschaften
IUPAC Name |
(4aS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-18-9-7-14(21)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-20-19/h5,14-17,20-21H,3-4,6-12H2,1-2H3/t14-,15+,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLZIXUQGCRFNW-QSMSVPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCCN4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCN4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol | |
CAS RN |
6961-52-0 | |
| Record name | NSC63296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



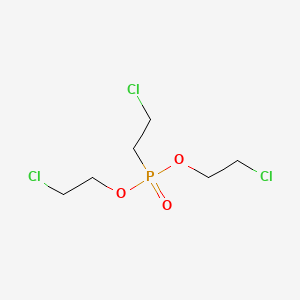
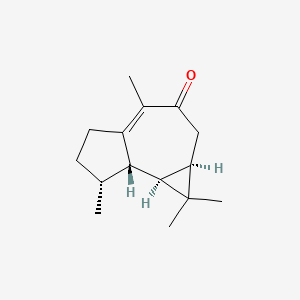
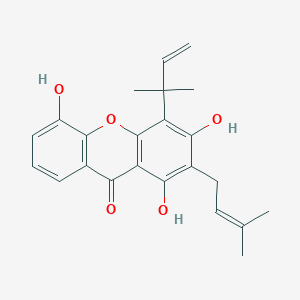
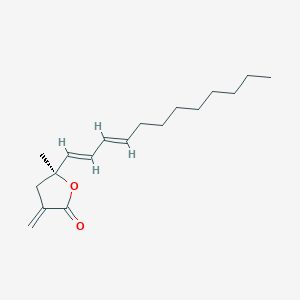
![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)
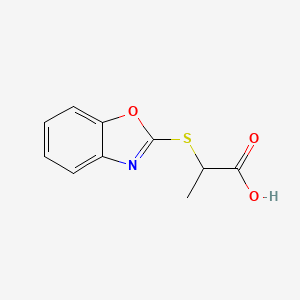
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1200287.png)
![8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1200288.png)
![(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone](/img/structure/B1200290.png)
![2-[3-Oxo-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-quinoxalin-2-yl]-N-phenyl-acetamide](/img/structure/B1200291.png)
![3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea](/img/structure/B1200292.png)
![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B1200293.png)
![Azuleno[6,5-b]furan, 3,5,8-trimethyl-](/img/structure/B1200294.png)
